molecular formula C10H15N3 B1603543 N-(piperidin-4-yl)pyridin-2-amine CAS No. 55692-31-4

N-(piperidin-4-yl)pyridin-2-amine

Cat. No. B1603543
CAS RN: 55692-31-4
M. Wt: 177.25 g/mol
InChI Key: SBSLCPHONZWKIE-UHFFFAOYSA-N
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Patent
US04151286

Procedure details

A mixture of 90 parts of ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate, 90 parts of potassium hydroxide and 720 parts of 2-propanol is stirred and refluxed for 2 days. The reaction mixture is evaporated. 1000 Parts of water are added to the residue and the product is extracted with dichloromethane. The extract is dried, filtered and evaporated. The residue is crystallized from 2,2'-oxybispropane, yielding 13 parts of N-(4-piperidinyl)-2-pyridinamine.
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][CH:8]1[CH2:13][CH2:12][N:11](C(OCC)=O)[CH2:10][CH2:9]1.[OH-].[K+]>CC(O)C>[NH:11]1[CH2:12][CH2:13][CH:8]([NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
90
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)NC1CCN(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
1000 Parts of water are added to the residue
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 2,2'-oxybispropane

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1CCC(CC1)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.